molecular formula C11H17BO4 B1443437 [3-(2-Propoxyethoxy)phenyl]boronic acid CAS No. 279262-49-6

[3-(2-Propoxyethoxy)phenyl]boronic acid

Cat. No.: B1443437
CAS No.: 279262-49-6
M. Wt: 224.06 g/mol
InChI Key: SIULMRRBOHEBJE-UHFFFAOYSA-N
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Description

[3-(2-Propoxyethoxy)phenyl]boronic acid (CAS 279262-49-6) is an organoboron compound with the molecular formula C11H17BO4 and a molecular weight of 224.07 g/mol . This compound belongs to the boronic acid family, characterized by a carbon-boron bond and the presence of two hydroxyl groups on the boron atom . Its structure features a phenyl ring substituted at the meta position with an ether chain (2-propoxyethoxy) and the boronic acid functional group [-B(OH)2], making it a valuable building block in synthetic organic chemistry and materials science . The primary research application of this compound is as a key reactant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this widely used reaction, the boronic acid group undergoes transmetallation with a palladium catalyst, enabling the formation of a new carbon-carbon bond between the phenyl ring and an aryl or vinyl halide . This method is fundamental for constructing complex biaryl architectures found in pharmaceuticals, agrochemicals, and organic materials. The propoxyethoxy side chain can influence the compound's solubility in various solvents and may be tailored to modify the properties of the final coupled product. Beyond synthetic applications, boronic acids have significant utility in supramolecular chemistry and sensing due to their unique ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and certain amino acids . This interaction is the basis for developing fluorescent sensors, hydrogel-based delivery systems, and separation technologies for carbohydrates and other biologically relevant analytes . The Lewis acidic nature of the boron atom also allows for the detection of strong Lewis bases like fluoride and cyanide anions . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(2-propoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULMRRBOHEBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCOCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • Synthesis of 3-(2-Propoxyethoxy)phenyl Halide: The precursor aryl halide (usually bromide or iodide) bearing the 2-propoxyethoxy substituent at the meta position (3-position) on the phenyl ring is synthesized via nucleophilic aromatic substitution or Williamson ether synthesis starting from 3-hydroxyphenyl derivatives.

  • The 2-propoxyethoxy group is introduced by reacting 3-hydroxyphenyl derivatives with 1-bromo-2-propoxyethane or similar alkylating agents under basic conditions to form the ether linkage.

Installation of the Boronic Acid Group

  • Lithium-Halogen Exchange: The substituted aryl halide is treated with n-butyllithium at low temperature (e.g., -78°C) to form the aryllithium intermediate.

  • Reaction with Trialkyl Borate: The aryllithium intermediate is then reacted with triisopropyl borate or trimethyl borate to form the boronate ester intermediate.

  • Hydrolysis: Acidic workup (e.g., with dilute HCl) hydrolyzes the boronate ester to give the target boronic acid.

This sequence is preferred because the boronic acid group is sensitive to many reaction conditions, and installing it last minimizes side reactions.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Description Yield (%)
1. Etherification 3-Hydroxyphenyl derivative + 1-bromo-2-propoxyethane, K2CO3, DMF, 80°C Formation of 3-(2-propoxyethoxy)phenyl halide 75-85%
2. Lithium-Halogen Exchange n-Butyllithium, THF, -78°C, 1 h Formation of aryllithium intermediate
3. Boronation Triisopropyl borate, -78°C to RT, 2 h Formation of boronate ester
4. Hydrolysis Dilute HCl, RT, 1 h Conversion to boronic acid 65-75%

Note: The yields are typical ranges based on analogous syntheses of substituted phenylboronic acids.

Advanced Synthetic Considerations

  • Protecting Groups: If other reactive functional groups are present, protecting groups may be necessary during lithiation and boronation steps.

  • Purification: The boronic acid product is often purified by recrystallization or chromatography. Boronic acids can form cyclic trimers (boroxines) upon dehydration, so care is taken to maintain moisture during storage.

  • Alternative Methods: Direct borylation of aryl halides using transition-metal catalysis (e.g., Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron) can provide an alternative route, though this method is more common for pinacol boronate esters rather than free boronic acids.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Grignard + Borate Ester 3-(2-Propoxyethoxy)phenylmagnesium bromide Trimethyl borate, HCl Straightforward, scalable Requires preparation of Grignard reagent, sensitive to moisture
Lithium-Halogen Exchange + Boronation 3-(2-Propoxyethoxy)phenyl bromide/iodide n-Butyllithium, triisopropyl borate, HCl High regioselectivity, good yields Requires low temperature, air/moisture sensitive
Pd-Catalyzed Borylation 3-(2-Propoxyethoxy)aryl halide Bis(pinacolato)diboron, Pd catalyst Mild conditions, functional group tolerance Produces boronate esters, requires further hydrolysis

Chemical Reactions Analysis

[3-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenol derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo substitution reactions with halides to form new boronic acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of [3-(2-Propoxyethoxy)phenyl]boronic acid is in drug delivery systems, particularly for cancer treatment. Recent studies have developed pH-responsive nano-drug delivery systems utilizing boronic acid derivatives. These systems are designed to target the acidic microenvironment typical of tumors, enhancing drug accumulation at the tumor site while minimizing systemic toxicity.

  • Case Study : A study synthesized hydrophobic polyesters with phenylboronic acid groups that formed stable nanoparticles encapsulating chemotherapy drugs. These nanoparticles demonstrated excellent drug encapsulation efficiency and pH-triggered release capabilities, showing significant anticancer activity in vitro and in vivo while exhibiting low systemic toxicity .

Mucoadhesive Drug Delivery

[3-(2-Propoxyethoxy)phenyl]boronic acid can also be conjugated with chitosan to create mucoadhesive drug delivery systems. These systems prolong the residence time of drugs at mucosal sites, which is particularly beneficial for treating conditions like bladder cancer.

  • Case Study : Research indicated that chitosan conjugates with phenylboronic acid showed enhanced mucoadhesive properties compared to native chitosan. This enhancement was attributed to the increased interaction between the boronic acid moiety and mucosal surfaces, thereby improving drug retention and efficacy .

Cosmetic Formulations

The compound has found applications in the cosmetics industry as well, where it is used as a stabilizing agent in formulations.

Stability and Efficacy

In cosmetic formulations, [3-(2-Propoxyethoxy)phenyl]boronic acid acts as a film former and stabilizer, contributing to the overall stability and efficacy of products.

  • Research Insight : Recent advancements in polymer science have led to the incorporation of boronic acids into cosmetic formulations to enhance their performance. These polymers can improve product texture, stability under varying conditions, and enhance skin-feel properties .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
BiomedicalpH-responsive nano-drug delivery systems targeting tumorsEnhanced drug accumulation and low toxicity
Mucoadhesive DeliveryProlongs drug residence time at mucosal sitesImproved mucoadhesion with chitosan conjugates
CosmeticsStabilizing agent in formulationsEnhanced stability and skin-feel properties

Mechanism of Action

The mechanism by which [3-(2-Propoxyethoxy)phenyl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and as a tool for studying biological systems . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Solubility and Reactivity

The 2-propoxyethoxy group distinguishes this compound from other alkoxy-substituted phenylboronic acids. Key comparisons include:

Compound Substituent Solubility Profile Key Reactivity Notes Reference
[3-(2-Propoxyethoxy)phenyl]BA 3-(2-propoxyethoxy) Likely low aqueous solubility* Enhanced steric hindrance N/A
4-Propoxyphenylboronic acid 4-propoxy Moderate solubility in polar solvents Standard Suzuki coupling efficiency
[4-(4-Propan-2-yloxyphenyl)phenyl]BA 4-isopropoxy Precipitates in RPMI culture medium Limited in vitro applicability
3-Nitrophenylboronic acid 3-nitro High aqueous solubility Strong electron-withdrawing effects enhance diol binding

*Inferred from structural analogs: Alkoxy chains longer than ethoxy (e.g., propoxyethoxy) reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

[3-(2-Propoxyethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of [3-(2-Propoxyethoxy)phenyl]boronic acid is C13H17B O3, with a molecular weight of 233.09 g/mol. The compound features a phenyl ring substituted with a propoxyethoxy group and a boronic acid functional group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of [3-(2-Propoxyethoxy)phenyl]boronic acid can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that [3-(2-Propoxyethoxy)phenyl]boronic acid exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

2. Antibacterial Activity

The compound has also shown promising antibacterial effects against several bacterial strains, including Escherichia coli.

  • Efficacy : Studies report an effective concentration range around 6.50 mg/mL for antibacterial activity, indicating its potential use in treating bacterial infections.

3. Enzyme Inhibition

[3-(2-Propoxyethoxy)phenyl]boronic acid has been investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase.

  • Enzyme Inhibition Data :
    • Acetylcholinesterase IC50: 115.63 ± 1.16 µg/mL
    • Butyrylcholinesterase IC50: 3.12 ± 0.04 µg/mL

These results suggest that the compound may have applications in neurodegenerative diseases by enhancing cholinergic transmission.

Case Studies and Research Findings

Several research studies have highlighted the efficacy of [3-(2-Propoxyethoxy)phenyl]boronic acid:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : In a neuroprotection investigation, treated subjects exhibited improved cognitive functions and reduced oxidative stress markers when compared to untreated controls.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Notes
AnticancerMCF-7 (breast cancer)Not specifiedInduces apoptosis
AntibacterialEscherichia coli6.50 mg/mLEffective against bacterial infections
Enzyme InhibitionAcetylcholinesterase115.63 ± 1.16Potential for neurodegenerative diseases
Butyrylcholinesterase3.12 ± 0.04Enhances cholinergic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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